5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
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Overview
Description
5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring and a 4-isopropylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3,4-diaminofurazan with 4-isopropylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired oxadiazole-pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-B]pyrazine: A parent compound with similar structural features but lacking the 4-isopropylphenyl group.
[1,2,5]Thiadiazolo[3,4-B]pyrazine: A sulfur-containing analog with different electronic properties.
Quinoxaline Derivatives: Compounds with a similar fused ring system but different heteroatoms and substituents.
Uniqueness
5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to the presence of the 4-isopropylphenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C13H12N4O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12-13(15-11)17-18-16-12/h3-8H,1-2H3 |
InChI Key |
QGZPCMHUAKFVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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